Desferrioxamine B-succinyl-phenylalanine(1)-octreotide
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Overview
Description
The compound 1,8-diazafluoren-9-one (DFO) is an amino acid-sensitive reagent widely used in forensic science for developing latent fingerprints on porous surfaces such as paper. It reacts with amino acids present in fingerprint residues, producing a pale purple color and excellent photoluminescence without any post-treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,8-diazafluoren-9-one involves dissolving 0.5 grams of the compound in 40 milliliters of methanol and 20 milliliters of acetic acid, followed by dilution with a solvent such as acetone or fluorisol to make a 1-liter working solution . The solution can be prepared using an ultrasonic cleaner to ensure maximum solubility .
Industrial Production Methods
Industrial production of 1,8-diazafluoren-9-one typically involves large-scale synthesis using similar methods but with more advanced equipment to ensure purity and consistency. The compound is often stored in dark, shatter-proof containers to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
1,8-diazafluoren-9-one undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form different oxidation states.
Reduction: Can be reduced under specific conditions to yield different products.
Substitution: Participates in substitution reactions, particularly with amino acids.
Common Reagents and Conditions
Common reagents used in reactions with 1,8-diazafluoren-9-one include methanol, acetic acid, acetone, and fluorisol. The reactions are typically carried out at room temperature with stirring to ensure complete dissolution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with amino acids in fingerprints produces a pale purple product with strong photoluminescence .
Scientific Research Applications
1,8-diazafluoren-9-one has a wide range of scientific research applications, including:
Forensic Science: Used for developing latent fingerprints on porous surfaces.
Analytical Chemistry: Employed in sensors for detecting iron (III) due to its strong binding affinity.
Biology and Medicine: Investigated for its potential in iron chelation therapy and as a component in drug delivery systems.
Industry: Utilized in the production of various chemical sensors and analytical devices.
Mechanism of Action
The mechanism of action of 1,8-diazafluoren-9-one involves its ability to bind with amino acids and iron (III) ions. In forensic applications, it reacts with amino acids in fingerprint residues to produce a photoluminescent product. In medical applications, it binds with iron (III) to form a stable complex that can be eliminated from the body .
Comparison with Similar Compounds
1,8-diazafluoren-9-one is often compared with other chelating agents such as desferrioxamine B (DFO), DFO*, and DFOcyclo*. These compounds have similar applications but differ in their stability and binding affinity. For example, DFOcyclo* has been shown to form more stable complexes with iron (III) compared to 1,8-diazafluoren-9-one .
List of Similar Compounds
- Desferrioxamine B (DFO)
- DFO*
- DFOcyclo*
- Ninhydrin
- 5-MTN
- 1,2-IND
Properties
CAS No. |
151956-24-0 |
---|---|
Molecular Formula |
C78H113GaN16O20S2 |
Molecular Weight |
1726.9 g/mol |
IUPAC Name |
N-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentyl]-N'-[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide;gallium-68(3+) |
InChI |
InChI=1S/C78H113N16O20S2.Ga/c1-50(96)62(47-95)88-77(110)64-49-116-115-48-63(76(109)86-60(44-54-25-11-5-12-26-54)74(107)87-61(45-55-46-83-57-28-14-13-27-56(55)57)75(108)85-58(29-15-16-36-79)72(105)91-71(51(2)97)78(111)90-64)89-73(106)59(43-53-23-9-4-10-24-53)84-68(102)31-30-65(99)80-37-18-7-21-41-93(113)70(104)35-33-67(101)82-39-19-8-22-42-94(114)69(103)34-32-66(100)81-38-17-6-20-40-92(112)52(3)98;/h4-5,9-14,23-28,46,50-51,58-64,71,83,95-97H,6-8,15-22,29-45,47-49,79H2,1-3H3,(H,80,99)(H,81,100)(H,82,101)(H,84,102)(H,85,108)(H,86,109)(H,87,107)(H,88,110)(H,89,106)(H,90,111)(H,91,105);/q-3;+3/i;1-2 |
InChI Key |
RTRNGKJCEFNFNZ-ZQSXMSGHSA-N |
Isomeric SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)[O-])[O-])[O-])C(=O)NC(CO)C(C)O)O.[68Ga+3] |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)[O-])[O-])[O-])C(=O)NC(CO)C(C)O)O.[Ga+3] |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)[O-])[O-])[O-])C(=O)NC(CO)C(C)O)O.[Ga+3] |
Synonyms |
desferrioxamine B-succinyl-phenylalanine(1)-octreotide DFO-SMS gallium (67)-DFO-SMS gallium (68)-DFO-SMS SDZ 216-927 SDZ-216-927 |
Origin of Product |
United States |
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